4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID
Overview
Description
4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoyl group, and a cyclohepta[b]thiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID typically involves multiple steps, including the formation of the cyclohepta[b]thiophene ring, the introduction of the methoxyphenyl group, and the addition of the carbamoyl and butanoic acid groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID include other carbamoyl-substituted cyclohepta[b]thiophene derivatives and methoxyphenyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-29-16-10-6-5-9-15(16)23-21(28)20-14-8-3-2-4-11-17(14)30-22(20)24-18(25)12-7-13-19(26)27/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,23,28)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRETZLXYSJAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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